N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8593638
InChI: InChI=1S/C21H19N5O5S/c1-13-11-14(2)23-20(22-13)25-32(29,30)16-9-7-15(8-10-16)24-19(27)12-26-17-5-3-4-6-18(17)31-21(26)28/h3-11H,12H2,1-2H3,(H,24,27)(H,22,23,25)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)C
Molecular Formula: C21H19N5O5S
Molecular Weight: 453.5 g/mol

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE

CAS No.:

Cat. No.: VC8593638

Molecular Formula: C21H19N5O5S

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE -

Specification

Molecular Formula C21H19N5O5S
Molecular Weight 453.5 g/mol
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Standard InChI InChI=1S/C21H19N5O5S/c1-13-11-14(2)23-20(22-13)25-32(29,30)16-9-7-15(8-10-16)24-19(27)12-26-17-5-3-4-6-18(17)31-21(26)28/h3-11H,12H2,1-2H3,(H,24,27)(H,22,23,25)
Standard InChI Key NMAWVIJXVMZHQZ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide, reflects its three primary components:

  • A 4,6-dimethylpyrimidin-2-yl group, a heterocyclic aromatic ring with two methyl substituents.

  • A sulfamoyl bridge (-SO₂-NH-) connecting the pyrimidine to a phenyl ring.

  • A 2-(2-oxo-1,3-benzoxazol-3-yl)acetamide side chain, featuring a benzoxazole ring fused to an acetamide group .

The canonical SMILES string (CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)C) encodes this structure, while the InChIKey (NMAWVIJXVMZHQZ-UHFFFAOYSA-N) ensures unique identification in chemical databases .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₂₁H₁₉N₅O₅S
Molecular Weight453.5 g/mol
XLogP32.5 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

The compound’s moderate lipophilicity (XLogP3 ≈ 2.5) suggests potential membrane permeability, a trait relevant to drug design .

Research Gaps and Future Directions

  • In Vitro Screening: Prioritize assays against DHFR and carbonic anhydrase isoforms.

  • Herbicidal Efficacy Trials: Evaluate pre-emergent and post-emergent activity in model plants.

  • Metabolic Stability Studies: Assess pharmacokinetic parameters using hepatic microsomes.

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